molecular formula C19H19N3O6 B1224818 4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester

4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester

Cat. No. B1224818
M. Wt: 385.4 g/mol
InChI Key: SDTXNBFKDMNMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[[(4-nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester is an amidobenzoic acid.

Scientific Research Applications

Photochemical Properties

4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester and related compounds exhibit unique photochemical properties. For instance, α‐Methyl nitrobenzyl compounds, which are structurally similar, have superior photochemical release properties compared to those without α‐methyl substitution. This attribute is significant in synthesizing a broad array of nitrobenzyl protecting groups for various applications (Salerno & Cleaves, 2004).

Synthesis of Bifunctional Chelates

The compound's derivatives are instrumental in the synthesis of bifunctional chelates, especially for bismuth coordination. For example, condensation reactions involving similar compounds have led to the formation of pre-organized strapped porphyrins. These porphyrins are significant in synthesizing chelates for various scientific applications, including medical imaging and radiotherapy (Halime et al., 2010).

Photolysis Studies

In the realm of photolysis, derivatives of 4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester have been studied for their potential as photolabile protecting groups. These studies reveal interesting photochemical transformations, such as the elimination of CO2 and absorption of O2, mimicking an artificial breathing-type reaction. This aspect could have potential applications in the field of photochemistry and in developing environmentally responsive materials (Lin & Abe, 2021).

Synthesis of Ureido Sugars

The compound and its analogs are also used in synthesizing new ureido sugars. These sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, are synthesized using compounds structurally similar to 4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester. Such developments are essential in carbohydrate chemistry and could have implications in medicinal chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[3-[(4-nitrobenzoyl)amino]propanoylamino]benzoate

InChI

InChI=1S/C19H19N3O6/c1-2-28-19(25)14-3-7-15(8-4-14)21-17(23)11-12-20-18(24)13-5-9-16(10-6-13)22(26)27/h3-10H,2,11-12H2,1H3,(H,20,24)(H,21,23)

InChI Key

SDTXNBFKDMNMDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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